REACTION_CXSMILES
|
[CH:1]1([C:4]2[C:9]([O:10][CH:11]([F:13])[F:12])=[CH:8][C:7](B3OC(C)(C)C(C)(C)O3)=[CH:6][N:5]=2)[CH2:3][CH2:2]1.[OH:23]O>CO>[CH:1]1([C:4]2[N:5]=[CH:6][C:7]([OH:23])=[CH:8][C:9]=2[O:10][CH:11]([F:13])[F:12])[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1=NC=C(C=C1OC(F)F)B1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by addition of 1M aqueous sodium thiosulfate solution (10 mL)
|
Type
|
STIRRING
|
Details
|
rapidly stirred for 15 minutes at room temperature
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The mixture were evaporated in vacuo, and brine (50 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted into ethyl acetate (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Type
|
CUSTOM
|
Details
|
to leave a brown oil
|
Type
|
CUSTOM
|
Details
|
The oil was purified by flash silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with EtOAc:heptane 1:1
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=C(C=C(C=N1)O)OC(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 168 mg | |
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |